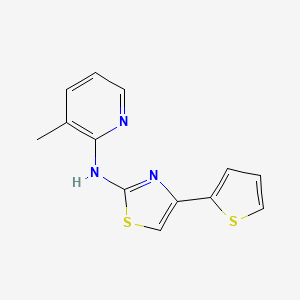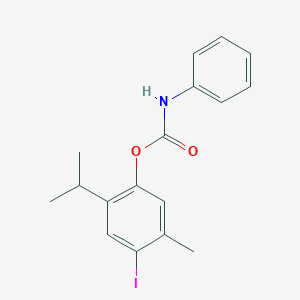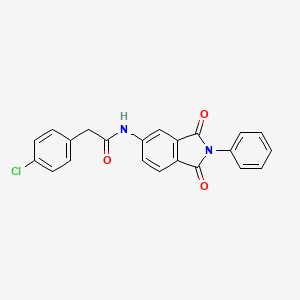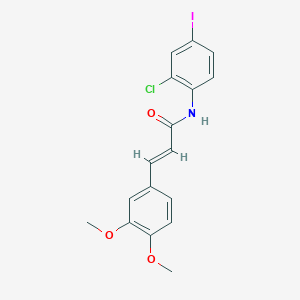![molecular formula C11H10FNO3S B3530736 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3530736.png)
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione
概要
説明
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a thiazolidine-2,4-dione core, which is a common structural motif in various biologically active molecules, including antidiabetic drugs. The presence of a 4-fluorophenoxyethyl group enhances its pharmacological properties, making it a subject of interest in drug development and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the 4-Fluorophenoxyethyl Group: The 4-fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorophenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with the thiazolidine-2,4-dione core under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted phenoxyethyl derivatives
科学的研究の応用
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidiabetic agent due to its thiazolidinedione core, which is known to activate peroxisome proliferator-activated receptor gamma (PPARγ).
Pharmacology: The compound is investigated for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and gene expression.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and materials science.
作用機序
The mechanism of action of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARγ. By binding to this receptor, the compound modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and anti-inflammatory effects. Additionally, its fluorophenoxyethyl group may enhance its binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.
Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to hepatotoxicity.
Uniqueness
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. The presence of the 4-fluorophenoxyethyl group can enhance its metabolic stability and bioavailability, making it a promising candidate for further drug development.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
特性
IUPAC Name |
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c12-8-1-3-9(4-2-8)16-6-5-13-10(14)7-17-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJDPUMTXLXISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3530654.png)


![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530675.png)
![N-(3-chlorophenyl)-2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)acetamide](/img/structure/B3530676.png)
![3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B3530689.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3530691.png)
![3-chloro-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3530704.png)
![5-bromo-2-methoxy-3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3530712.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3530729.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3530734.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3530748.png)

